molecular formula C25H28ClN3O3 B2627629 N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide CAS No. 1291845-95-8

N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide

Numéro de catalogue B2627629
Numéro CAS: 1291845-95-8
Poids moléculaire: 453.97
Clé InChI: XMIOFORZSNVDBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various computational methods, such as the DFT-B3LYP method, which can computationally analyze spectroscopic properties, including charge transfer processes through NBO, HOMO-LUMO, Fukui function, FMO calculations, and topology analyses of ELF, LOL RDG visualization .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been studied for their interactions with various receptors. For example, N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various computational methods. For instance, the DFT-B3LYP method can be used to analyze spectroscopic properties, including charge transfer processes through NBO, HOMO-LUMO, Fukui function, FMO calculations, and topology analyses of ELF, LOL RDG visualization .

Applications De Recherche Scientifique

Antagonist Synthesis and Molecular Interaction Studies

  • CCR5 Antagonists : Research into structurally similar compounds has led to the synthesis of novel CCR5 antagonists, indicating potential applications in treating diseases like HIV. The synthesis processes involve complex reactions, demonstrating the compound's role in developing therapeutic agents (H. Bi, 2015).

  • Dopamine Receptor Ligands : Studies have focused on derivatives with high affinity and selectivity for dopamine D(4) receptors, suggesting implications in neurological conditions. Structural modifications have been explored to optimize receptor affinity and selectivity (R. Perrone et al., 2000).

Metabolic and Excretion Pathway Elucidation

  • Metabolite Identification : Investigation into the metabolic pathways of related compounds has provided insights into their renal and hepatic excretion processes, essential for understanding drug metabolism and safety (K. Umehara et al., 2009).

Structural and Pharmacological Studies

  • Molecular Structure Analysis : Studies on the molecular structure and interactions of related compounds have contributed to a deeper understanding of their pharmacological properties and potential therapeutic applications. This includes detailed analyses of their conformations and binding interactions with biological targets (J. Shim et al., 2002).

  • Nootropic Activity : Research into oxopyrrolidine derivatives has explored their potential as nootropic agents, indicating the compound's relevance in cognitive enhancement and treatment of neurodegenerative diseases (V. Valenta et al., 1994).

Propriétés

IUPAC Name

N-[1-[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O3/c1-2-17-3-5-18(6-4-17)24(31)27-21-11-13-28(14-12-21)25(32)19-15-23(30)29(16-19)22-9-7-20(26)8-10-22/h3-10,19,21H,2,11-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIOFORZSNVDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.